molecular formula C18H16Cl2N2O2 B5242733 methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride

methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride

Cat. No. B5242733
M. Wt: 363.2 g/mol
InChI Key: YHQIBCCCFMQEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is a chemical compound that has been widely used in scientific research. It is a hydrochloride salt of the compound methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate. This compound has been studied for its potential biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells.

Biochemical And Physiological Effects

Methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-bacterial and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One advantage of using methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Another advantage is its potential anti-inflammatory and anti-bacterial properties. However, one limitation is that the mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride. One direction is to further investigate its potential anti-cancer properties and its mechanism of action. Another direction is to investigate its potential anti-inflammatory and anti-bacterial properties. Additionally, the development of new synthesis methods and the optimization of current methods could be explored. Finally, the study of its potential side effects and toxicity could be investigated.

Synthesis Methods

The synthesis of methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride involves the reaction of 6-chloro-2-methyl-4-quinolineamine with methyl 4-aminobenzoate in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization. This method has been used by several researchers to synthesize this compound.

Scientific Research Applications

Methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been widely used in scientific research. It has been studied for its potential anti-cancer properties. Several studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential anti-inflammatory and anti-bacterial properties.

properties

IUPAC Name

methyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2.ClH/c1-11-9-17(15-10-13(19)5-8-16(15)20-11)21-14-6-3-12(4-7-14)18(22)23-2;/h3-10H,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQIBCCCFMQEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate;hydrochloride

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